molecular formula C16H15Cl2NO2 B15054641 6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B15054641
M. Wt: 324.2 g/mol
InChI Key: MKWGPTUKSYWBKA-UHFFFAOYSA-N
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Description

6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that contains both chlorine and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 3-chloro-4-ethoxyaniline with 2-chlorobenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the desired oxazine compound. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated oxazine derivatives.

    Substitution: Various substituted oxazine compounds depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: A structurally similar compound with different substituents.

    6-(3-chloro-4-ethoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid: Another related compound with a triazole ring.

Uniqueness

6-Chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific combination of chlorine and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H15Cl2NO2

Molecular Weight

324.2 g/mol

IUPAC Name

6-chloro-3-(3-chloro-4-ethoxyphenyl)-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C16H15Cl2NO2/c1-2-20-15-5-3-10(7-12(15)18)14-9-21-16-6-4-11(17)8-13(16)19-14/h3-8,14,19H,2,9H2,1H3

InChI Key

MKWGPTUKSYWBKA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2COC3=C(N2)C=C(C=C3)Cl)Cl

Origin of Product

United States

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